molecular formula C22H21NO2 B12474812 2-(Biphenyl-4-yloxy)-N-(3,4-dimethyl-phenyl)-acetamide

2-(Biphenyl-4-yloxy)-N-(3,4-dimethyl-phenyl)-acetamide

Cat. No.: B12474812
M. Wt: 331.4 g/mol
InChI Key: UMLQHRMZACOCNI-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide is an organic compound that features a biphenyl group linked to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity. The use of readily available raw materials and efficient reaction conditions is crucial. The industrial methods often involve continuous flow reactors and automated systems to maintain consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-4-yloxy)-N-(3,4-dimethylphenyl)acetamide is unique due to its biphenyl structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C22H21NO2/c1-16-8-11-20(14-17(16)2)23-22(24)15-25-21-12-9-19(10-13-21)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,24)

InChI Key

UMLQHRMZACOCNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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